Tert-butyl 3-aminocyclobutanecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-aminocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRNVMUJMBOCRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693395, DTXSID101223066 | |
| Record name | tert-Butyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dimethylethyl cis-3-aminocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173205-83-8, 957793-95-2, 1192547-86-6 | |
| Record name | tert-Butyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dimethylethyl cis-3-aminocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-aminocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl (1r,3r)-3-aminocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Application Note: Amide Coupling Strategies for tert-Butyl 3-Aminocyclobutanecarboxylate
This Application Note provides a comprehensive technical guide for performing amide coupling reactions with tert-butyl 3-aminocyclobutanecarboxylate , a high-value building block in modern medicinal chemistry (e.g., JAK3 inhibitors like Ritlecitinib).
Executive Summary
This compound is a critical scaffold for introducing rigid, non-aromatic linkers into drug candidates. Its unique 1,3-disubstitution pattern offers defined vectors for structure-activity relationship (SAR) exploration. However, the constrained cyclobutane ring creates specific challenges regarding steric accessibility and stereochemical integrity (cis vs. trans). This guide outlines three validated protocols ranging from discovery-scale synthesis to process-scale manufacturing, ensuring high yield and isomeric purity.
Substrate Analysis & Mechanistic Insight
The Conformational Challenge
Unlike flexible alkyl amines, the cyclobutane ring exists in a puckered (butterfly) conformation to relieve torsional strain.
-
The cis-Isomer (Preferred): In the 1,3-disubstituted system, the cis-isomer allows both the bulky tert-butyl ester and the amino group to adopt pseudo-equatorial positions. This is thermodynamically more stable and sterically accessible for nucleophilic attack.
-
The trans-Isomer: Forces one substituent into a pseudo-axial position, increasing transannular strain and steric hindrance during the coupling transition state.
Critical Check: Commercial supplies often vary in cis/trans ratios. Verify your starting material via 1H NMR or LCMS. The cis-isomer is typically the desired pharmacophore for linear linker applications.
Decision Matrix: Choosing Your Protocol
| Variable | Protocol A: T3P Coupling | Protocol B: Schotten-Baumann | Protocol C: HATU Activation |
| Primary Use Case | Discovery Chemistry, Low Epimerization | Process Scale-Up (>10g), Cost Efficiency | Difficult/Unreactive Acids |
| Reagent Cost | Moderate | Low (Uses Acid Chlorides) | High |
| Purification | Simple Aqueous Workup | Crystallization/Precipitation | Column Chromatography often required |
| Green Score | High (Water soluble byproducts) | High (Biphasic water/organic) | Low (DMF/Peptide reagents) |
Experimental Protocols
Protocol A: The "Green" Discovery Method (T3P)
Rationale: Propylphosphonic anhydride (T3P) is the superior choice for this substrate. It drives the reaction to completion with low risk of epimerizing the cyclobutane center or the coupling partner. The byproducts are water-soluble, allowing for a "dump-and-stir" workflow.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Pyridine or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step:
-
Dissolution: In a reaction vial, dissolve the Carboxylic Acid and the Amine in EtOAc (0.2 M concentration).
-
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine often suppresses epimerization better than DIPEA in T3P couplings.
-
Activation: Cool to 0°C (optional, but recommended for chiral acids). Add T3P solution dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[1]
-
Workup: Dilute with EtOAc. Wash sequentially with water, 0.5 M HCl (to remove pyridine), sat.[2] NaHCO₃, and brine.
-
Isolation: Dry over MgSO₄ and concentrate. The product is often pure enough for biological testing.
Protocol B: The Industrial Standard (Schotten-Baumann)
Rationale: Modeled after the Pfizer process for PF-06651600 (Ritlecitinib) , this biphasic method is ideal for scaling up. It utilizes an inorganic base to scavenge the acid byproduct, keeping the organic phase neutral and simplifying isolation.
Reagents:
-
Acid Chloride of target ligand (1.0 equiv) (Prepare in situ using Oxalyl Chloride/DMF cat. if not available).
-
This compound (1.0 equiv)
-
Base: K₂CO₃ or NaOH (2.0 - 4.0 equiv) dissolved in water.
-
Solvent: DCM or EtOAc.
Step-by-Step:
-
Biphasic Setup: Dissolve the Amine in the organic solvent (DCM or EtOAc). Add the aqueous base solution (e.g., 10% K₂CO₃) to create a biphasic mixture.
-
Cooling: Cool the mixture to 0°C with vigorous stirring (critical for mass transfer).
-
Addition: Add the Acid Chloride (dissolved in a minimal amount of organic solvent) dropwise to the biphasic mixture over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Separation: Stop stirring. Separate the layers.
-
Purification: The organic layer contains the amide.[3] Wash with water and brine. Crystallization is often induced by adding an anti-solvent (e.g., Heptane) to the concentrated organic layer.
Protocol C: The "Nuclear Option" (HATU)
Rationale: Use this only if the carboxylic acid is sterically hindered or unreactive and Protocol A fails. HATU generates a highly reactive At-ester but is expensive and atom-uneconomical.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Pre-activation: Dissolve Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5 minutes. Color change (yellow to orange) indicates active ester formation.
-
Coupling: Add the this compound and the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 1–12 hours.
-
Workup: Dilute with EtOAc (excess). Wash 3x with water (to remove DMF) and 2x with sat. LiCl (optional, helps remove DMF).
-
Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.
Visualizing the Workflow
The following diagram illustrates the decision logic and the mechanism of the preferred T3P pathway.
Figure 1: Strategic selection of coupling protocols based on experimental scale and substrate constraints.
Troubleshooting & Critical Parameters
Epimerization Control
The 3-position of the cyclobutane is relatively stable, but the acid partner can epimerize during activation.
-
Risk: High pH or prolonged activation times with HATU.
-
Solution: Use T3P with Pyridine (Protocol A).[2][4] The reaction pH remains lower compared to DIPEA/HATU systems.
Solubility Issues
The tert-butyl ester adds lipophilicity, but the free amine can be polar.
-
Observation: Gummy precipitates in DCM.
-
Fix: Switch to 2-MeTHF or DMF/EtOAc mixtures. For Schotten-Baumann, ensure vigorous stirring (1000+ RPM) to maximize interfacial surface area.
Isomer Verification
Always verify the cis/trans ratio of your product.
-
1H NMR: The methine proton at C3 (attached to NH) typically shows different splitting patterns and chemical shifts for cis vs trans.
-
NOESY: A NOE correlation between the ester methine and the amine methine confirms the cis relationship (if they are on the same face, they are closer in space in the puckered form).
References
-
Pfizer Inc. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development. [Link]
-
Dunetz, J. R., et al. (2011).[2][4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. [Link]
-
Organic Chemistry Portal . Schotten-Baumann Reaction. [Link][5][6][7]
-
Archambaud, S., et al. (2016). Propylphosphonic Anhydride (T3P): An Expedient Reagent for Organic Synthesis.[4] European Journal of Organic Chemistry. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. scribd.com [scribd.com]
- 3. Amide Synthesis [fishersci.it]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
Application Notes: Tert-butyl 3-aminocyclobutanecarboxylate - A Critical Evaluation as a Chiral Auxiliary
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for Novel Chiral Auxiliaries
In the field of asymmetric synthesis, the development of novel chiral auxiliaries remains a cornerstone of innovation, driving the efficient and stereocontrolled synthesis of complex molecular architectures. An ideal chiral auxiliary should be readily available, easily attached to a substrate, capable of inducing high levels of stereoselectivity in a subsequent transformation, and removable under mild conditions for recovery and reuse. This application note addresses the potential utility of tert-butyl 3-aminocyclobutanecarboxylate as a chiral auxiliary, a topic of interest for synthetic chemists seeking to expand the toolkit of stereodirecting groups.
Following a comprehensive review of the current scientific literature, it is important to note that there are no specific, documented applications of this compound as a chiral auxiliary for asymmetric synthesis. While cyclobutane derivatives and amino esters are individually significant in medicinal chemistry and organic synthesis, their combined use in the form of this specific molecule as a stereodirecting group is not established in peer-reviewed publications.[1][2]
This document, therefore, serves not as a traditional application note with established protocols, but as a critical evaluation of its theoretical potential, based on the principles of asymmetric induction and the known chemistry of related structures. We will explore the hypothetical application of this molecule, propose potential synthetic routes for its use, and discuss the challenges that may have precluded its adoption in the field.
Conceptual Framework: The Potential of a Cyclobutane-Based Amino Acid Auxiliary
The rigid, strained ring system of cyclobutane makes it an intriguing scaffold for a chiral auxiliary.[3] The conformational constraints of the four-membered ring could, in theory, provide a well-defined steric environment to bias the approach of a reagent to a prochiral center. The presence of both an amino and a carboxylate group offers versatile handles for attachment to a substrate and for potential chelation control in a stereoselective reaction.
A hypothetical workflow for the application of this compound as a chiral auxiliary is presented below.
Figure 1: A conceptual workflow for the use of this compound as a chiral auxiliary.
Proposed Synthetic Protocols (Hypothetical)
While no specific protocols exist, we can extrapolate from established methods for other chiral auxiliaries, such as the well-known Evans oxazolidinones, to devise a potential experimental design.[4]
Protocol 1: Attachment of the Auxiliary to a Prochiral Carboxylic Acid
Objective: To form a covalent adduct between the chiral auxiliary and a prochiral carboxylic acid, setting the stage for a diastereoselective α-alkylation.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Prochiral Carboxylic Acid (e.g., Propanoic Acid) | 74.08 | 1.0 | 1.0 |
| This compound | 185.25 | 1.1 | 1.1 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.2 | 1.2 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
Procedure:
-
To a solution of the prochiral carboxylic acid (1.0 mmol) and this compound (1.1 mmol) in anhydrous DCM (10 mL) at 0 °C, add DMAP (0.1 mmol).
-
Slowly add a solution of DCC (1.2 mmol) in anhydrous DCM (2 mL) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diastereoselective Enolate Alkylation (Theoretical)
Objective: To perform a diastereoselective alkylation of the N-acyl adduct, with the stereochemical outcome dictated by the chiral auxiliary.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| N-Acyl Adduct from Protocol 1 | - | 1.0 | 1.0 |
| Lithium Diisopropylamide (LDA) | 107.1 | 1.1 | 1.1 |
| Electrophile (e.g., Benzyl Bromide) | 171.04 | 1.2 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 15 mL | - |
Procedure:
-
Dissolve the N-acyl adduct (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C.
-
Slowly add LDA (1.1 mmol) and stir for 1 hour to form the lithium enolate. The stereochemistry of the enolate will be crucial for diastereoselectivity.[5]
-
Add the electrophile (1.2 mmol) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Analyze the diastereomeric ratio of the crude product by ¹H NMR or HPLC.
-
Purify by column chromatography.
Protocol 3: Cleavage of the Auxiliary
Objective: To remove the chiral auxiliary to yield the chiral carboxylic acid product. The cleavage of the tert-butyl ester and the amide bond presents a significant challenge.
Method A: Acidic Hydrolysis
-
Dissolve the alkylated product in a mixture of trifluoroacetic acid (TFA) and dichloromethane.[6] This would likely cleave both the tert-butyl ester and the amide bond, but potentially lead to racemization.
Method B: Basic Hydrolysis
-
Treat the product with lithium hydroxide in a mixture of THF and water. This is a standard method for amide hydrolysis, but the conditions might also affect the tert-butyl ester.[7]
Method C: Enzymatic Cleavage
-
Enzymatic methods have been developed for the selective cleavage of tert-butyl esters.[8] A subsequent enzymatic or chemical hydrolysis of the amide could be explored.
Discussion of Potential Challenges and Rationale for Limited Use
The lack of literature on this compound as a chiral auxiliary may be attributable to several factors:
-
Synthesis and Availability: While the synthesis of cyclobutane amino acids is an active area of research, the enantiomerically pure forms of this specific compound may not be readily accessible or commercially available in large quantities.[1]
-
Moderate Stereodifferentiation: The steric bulk of the tert-butyl group is distal to the stereogenic center of the cyclobutane ring. This separation might result in poor communication of chirality to the reaction center, leading to low diastereoselectivity. More effective auxiliaries often have a bulky group positioned closer to the reaction site to effectively shield one face of the enolate.[4]
-
Difficult Cleavage: The presence of a robust amide bond and a sterically hindered tert-butyl ester complicates the selective cleavage of the auxiliary without affecting the desired product. Harsh conditions required for cleavage could lead to racemization or degradation of the product.[9][10]
-
Competition from Established Auxiliaries: The field of asymmetric synthesis is rich with highly effective and well-understood chiral auxiliaries, such as Evans oxazolidinones and Oppolzer's camphorsultam. A new auxiliary would need to demonstrate significant advantages over these established methods to gain widespread adoption.
Conclusion and Future Perspectives
While this compound presents an interesting theoretical scaffold for a chiral auxiliary, the absence of its application in the scientific literature suggests that it may face significant practical challenges that limit its utility. The hypothetical protocols presented here are intended to stimulate further investigation into the potential of novel cyclobutane-based chiral auxiliaries.
Future research in this area could focus on:
-
Developing efficient, scalable, and enantioselective syntheses of 3-aminocyclobutanecarboxylic acid derivatives.
-
Modifying the auxiliary structure to enhance its stereodirecting ability, for example, by introducing bulky substituents at different positions on the cyclobutane ring.
-
Exploring milder and more selective methods for the attachment and cleavage of cyclobutane-based auxiliaries.
By addressing these challenges, it may be possible to unlock the potential of this and other novel chiral auxiliaries for applications in academic and industrial research.
References
- Hu, Y., et al. (2015). A new highly enantioselective route to α-alkenyl α-amino acid derivatives, which are important naturally occurring compounds with attractive bioactivity and synthetic utility, was developed using a N–H insertion reaction of vinyldiazoacetates and tert-butyl carbamate cooperatively catalyzed by achiral dirhodium(ii) carboxylates and chiral spiro phosphoric acids under mild, neutral conditions. [PMC].
-
Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved January 30, 2026, from [Link].
-
Organic Syntheses. (n.d.). (R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-. Retrieved January 30, 2026, from [Link].
- Maertens, G., et al. (2022). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. [PMC - NIH].
- Dutta, S., et al. (2025). Enantioselective Synthesis of Tetrahydro-1H-1,3-methanocarbazoles by Formal (3 + 3)-Cycloaddition Using Bicyclo[1.1.0]butanes.
- ResearchGate. (2025). A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved January 30, 2026, from [Link].
- Ogasa, C., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
- Ghosh, A. K., et al. (n.d.). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. [NIH].
- Mitchell, T. A., et al. (n.d.). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. [PMC - NIH].
- ResearchGate. (2025). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids.
- PubMed Central. (2024).
- ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
-
ChemRxiv. (n.d.). Cu-catalyzed Asymmetric Alkylation for Chiral Unnatural α-Substituted α-Amino Acids of Phallotoxins. Retrieved January 30, 2026, from [Link].
- PubMed Central. (n.d.). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. [PubMed Central].
- Ghosh, A. K., et al. (n.d.). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. [PMC - NIH].
- Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science.
- ACS Publications. (n.d.). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. Langmuir.
-
PubMed. (n.d.). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Retrieved January 30, 2026, from [Link].
- Kotsuki, H., et al. (2000).
-
YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link]
- ResearchGate. (2025). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition.
- RSC Publishing. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.
- PubMed Central. (n.d.). Metabolically Stable tert-Butyl Replacement. [PMC - NIH].
- ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
- ResearchGate. (2025). Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses.
- ResearchGate. (2025). A Kinetic Study of Reactions of Et 3 ZnLi and Di tert Butyl Ketone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of Tert-butyl 3-aminocyclobutanecarboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. Tert-butyl 3-aminocyclobutanecarboxylate, a key building block in medicinal chemistry, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling of this compound, a thorough risk assessment is crucial. Based on data from similar compounds, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: The presence of the amine group and the ester functionality suggests a potential for irritation upon direct contact.[1][2] Some related amino esters are classified as corrosive and can cause burns.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][2]
-
Unknown Toxicological Properties: For many research chemicals, the full toxicological profile has not been determined.[5] Therefore, it is prudent to treat the compound as potentially harmful if ingested or inhaled.[5]
A foundational principle of laboratory safety is to treat all chemicals with unknown toxicity as potentially hazardous.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is a non-negotiable aspect of handling this compound. The following PPE is mandatory to create an effective barrier against potential exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes of the compound, which may cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation or burns.[7] It is essential to inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A properly fitting laboratory coat. | Shields the skin and personal clothing from spills and contamination.[7] |
| Respiratory Protection | To be used in a well-ventilated area. A respirator may be necessary if there is a risk of generating dust or aerosols. | Minimizes the inhalation of the compound, which could cause respiratory tract irritation.[1][8] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure and ensures the quality of the reagent.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
The container should be kept tightly closed to prevent the absorption of moisture and potential degradation.[3][5]
Handling and Use:
The following workflow is designed to ensure a safe and controlled environment when working with this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
Avoid generating dust or aerosols.
-
When transferring the solid, use appropriate tools to prevent spills.
-
Keep the container tightly sealed when not in use.[5]
-
-
After Use:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]
-
Clean and decontaminate all work surfaces and equipment after use.
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Chemical: Dispose of the chemical waste through a licensed disposal company.[10] Do not dispose of it down the drain or into the environment.[3] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[11]
-
Contaminated Materials: Any materials, such as gloves or weighing paper, that come into contact with the compound should be considered contaminated and disposed of as chemical waste.
-
Empty Containers: Decontaminate empty containers before disposal. Observe all label safeguards until the containers are cleaned and destroyed.
Always adhere to local, state, and federal regulations for chemical waste disposal.[10]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Incident | Immediate Action |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[13] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[5] Seek immediate medical attention. |
| Spill | For a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[1] Avoid breathing vapors and ensure adequate ventilation. For a large spill, evacuate the area and contact your institution's environmental health and safety department. |
By adhering to these detailed safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tert-Butyl (3R)-3-Aminobutanoate. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). tert-BUTYL ACETATE HAZARD SUMMARY. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: tert-Butanol. Retrieved from [Link]
-
ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]
-
Univerexport. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]
-
Univerexport. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals - Research Safety. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Managing Exposure to Biological Agents in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chemical Emergency Preparedness and Prevention Advisory: Ammonia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 3-oxocyclobutane-1-carboxylate | C9H14O3 | CID 10261520 - PubChem. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Tert-butyl 3-oxocyclobutane-1-carboxylate | C9H14O3 | CID 10261520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. nj.gov [nj.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. biosynth.com [biosynth.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
